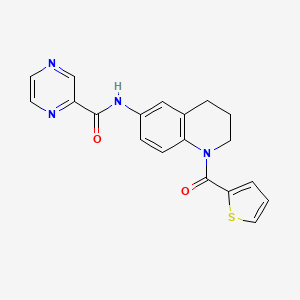

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c24-18(15-12-20-7-8-21-15)22-14-5-6-16-13(11-14)3-1-9-23(16)19(25)17-4-2-10-26-17/h2,4-8,10-12H,1,3,9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMZRRRBOVBUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)N(C1)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Thiophene-2-Carbonyl Group: This step often involves acylation using thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

Coupling with Pyrazine-2-Carboxamide: The final step involves coupling the intermediate with pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the substituents at the 1- and 6-positions of the tetrahydroquinoline core. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Selected Compounds

*Calculated based on formula (C₁₉H₁₉N₅O₂S).

†Estimated from analogous structures.

Physicochemical Properties

- Solubility : Sulfonamide derivatives (e.g., ) typically exhibit higher aqueous solubility compared to carboximidamide or carboxamide analogs due to their ionizable sulfonyl group. The target compound’s pyrazine ring may reduce solubility relative to thiophene derivatives.

Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide is a complex compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 398.50 g/mol

- Structural Features : It contains a thiophene ring, a tetrahydroquinoline moiety, and a pyrazine carboxamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene ring contributes to its electronic properties, enhancing reactivity and binding affinity to target receptors. The compound has been shown to exhibit:

- Inhibition of Hypoxia-Inducible Factor (HIF) : Similar derivatives have demonstrated the ability to inhibit FIH-1 (Factor Inhibiting HIF), which plays a crucial role in cellular responses to hypoxia .

- Anticancer Activity : Compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy :

-

Inflammation Reduction :

- Another study evaluated the anti-inflammatory properties of thiophene derivatives, revealing that compounds similar to this compound effectively decreased nitric oxide production in LPS-stimulated macrophages.

-

Neuroprotection :

- Research indicated that the compound could protect neuronal cells from oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide?

- Methodological Answer : The synthesis typically involves three stages:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions to form the 1,2,3,4-tetrahydroquinoline scaffold .

Thiophene-2-carbonyl Attachment : Acylation of the tetrahydroquinoline nitrogen using thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .

Pyrazine-2-carboxamide Coupling : Activation of pyrazine-2-carboxylic acid with coupling agents (e.g., TPPO or HATU) followed by reaction with the amine-functionalized intermediate .

- Critical Parameters : Solvent choice (e.g., DMF or pyridine), reaction temperature (often reflux), and inert atmosphere (N₂/Ar) are crucial for minimizing side reactions and maximizing yield .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Workflow :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the thiophene proton (δ 7.3–7.5 ppm) and pyrazine carboxamide NH (δ ~11.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment (e.g., torsion angles between tetrahydroquinoline and pyrazine rings) .

Q. What preliminary biological assays are recommended for this compound?

- In Vitro Screening :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

- Dose-Response Analysis : Use a logarithmic concentration range (0.1–100 μM) to establish potency and selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Root Cause Analysis :

- Assay Variability : Compare cell lines (e.g., differences in CYP450 expression affecting metabolic activation) .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays .

- Validation Strategies :

- Orthogonal assays (e.g., SPR for target binding affinity vs. cellular viability assays) .

- Cross-laboratory reproducibility studies with standardized protocols .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinase ATP-binding pockets) .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : GROMACS for assessing protein-ligand complex stability over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Issues :

- Racemization : Minimize basic conditions during acylation steps to preserve stereochemistry at the tetrahydroquinoline chiral center .

- Purification : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution for large-scale enantiomer separation .

- Process Optimization : Switch from batch to continuous flow reactors for better control over reaction parameters (e.g., residence time, mixing) .

Q. How does the compound’s logP and solubility impact in vivo efficacy?

- Physicochemical Profiling :

- logP : Experimental determination via shake-flask method (expected ~3.5 due to thiophene/pyrazine hydrophobicity) .

- Solubility : Use PBS (pH 7.4) and simulated gastric fluid for bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.